allyl 2-(2-furoylamino)-3-phenylacrylate
Description
Allyl 2-(2-furoylamino)-3-phenylacrylate is a synthetic organic compound featuring a phenylacrylate backbone substituted with a furoylamino group at the C2 position and an allyl ester at the carboxylate moiety.
Properties
IUPAC Name |
prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-2-10-22-17(20)14(12-13-7-4-3-5-8-13)18-16(19)15-9-6-11-21-15/h2-9,11-12H,1,10H2,(H,18,19)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCYISWIDFMEK-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares allyl 2-(2-furoylamino)-3-phenylacrylate with structurally or functionally related compounds, focusing on reactivity, stability, and applications.
Structural Analog: Methyl 3-Phenylacrylate
- Structure: Lacks the allyl ester and furoylamino substituent, featuring a methyl ester and unsubstituted phenyl group .
- Reactivity: Methyl esters are less reactive in nucleophilic acyl substitution compared to allyl esters due to weaker leaving-group ability (methanol vs. allyl alcohol). The absence of the furoylamino group reduces hydrogen-bonding interactions, impacting solubility in polar solvents.
- Applications : Used as a precursor in flavor compounds (e.g., vanilla metabolites) and fragrances due to its volatility .
Functional Analog: Allyl Benzoates
- Structure: Shares the allyl ester group but replaces the furoylamino-phenylacrylate moiety with a simpler benzoate system .
- Reactivity: Allyl benzoates undergo facile allylic substitutions (e.g., Tsuji-Trost reactions) due to the π-allyl intermediate stabilization, a trait likely shared by this compound . The furoylamino group in the target compound may introduce steric hindrance or electronic effects, altering reaction kinetics.
- Applications : Widely used in cross-coupling reactions and polymer chemistry.
Heterocyclic Analog: 2-Furoylamino-Substituted Compounds
- Structure: Compounds like 2-(2-furoylamino)acetic acid share the furoylamino group but lack the phenylacrylate backbone.
- In this compound, this group may stabilize intermediates in catalytic cycles or modulate electronic effects on the acrylate moiety.
Data Table: Key Properties of this compound and Analogs
Research Findings and Gaps
- Synthetic Utility: The allyl ester in the target compound likely enables versatile transformations (e.g., deallylation or π-allyl metal complex formation), as seen in allyl benzoates . However, the furoylamino group’s influence on these pathways remains unstudied.
- Stability Concerns : Allyl esters are prone to hydrolysis under acidic/basic conditions, which may limit the compound’s utility in aqueous systems without protective strategies.
- Biological Potential: No direct studies explore its bioactivity, though furoylamino derivatives are implicated in antimicrobial and enzyme-inhibitory roles.
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